molecular formula C14H20N2O4S B4928003 N-isopropyl-3-(4-morpholinylsulfonyl)benzamide

N-isopropyl-3-(4-morpholinylsulfonyl)benzamide

Cat. No. B4928003
M. Wt: 312.39 g/mol
InChI Key: KZWAJNVDFRODPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-isopropyl-3-(4-morpholinylsulfonyl)benzamide and related compounds involves multi-step chemical processes. A notable method includes the interaction of 4-chloro-N-(3-chloropropyl)benzamide with morpholine in the presence of a hydrogen chloride acceptor, offering an efficient scheme compared to traditional methods which might use highly toxic substances and have lower efficiency stages (Donskaya et al., 2004). Additionally, advancements in visible light-promoted synthesis techniques have facilitated the formation of sulfonylmethyl isoquinoline derivatives, showcasing modern approaches to synthesizing complex molecules (Liu et al., 2016).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including this compound, often features a morpholinone ring in various conformations, contributing to the compound's chemical behavior. These structures are stabilized by intra- and intermolecular hydrogen bonds, which are crucial for their chemical and biological activities (Pang et al., 2006).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, highlighting its reactivity and versatility. For example, electrochemical synthesis methods have been developed for arylsulfonyl-benzamines, showcasing the compound's ability to participate in Michael type addition reactions with arenesulfinic acids (Nematollahi & Esmaili, 2010).

properties

IUPAC Name

3-morpholin-4-ylsulfonyl-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-11(2)15-14(17)12-4-3-5-13(10-12)21(18,19)16-6-8-20-9-7-16/h3-5,10-11H,6-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWAJNVDFRODPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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